molecular formula C10H9NO2 B3045666 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- CAS No. 111506-26-4

7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-

Cat. No.: B3045666
CAS No.: 111506-26-4
M. Wt: 175.18 g/mol
InChI Key: IUAUCKUPPITNHN-UHFFFAOYSA-N
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Description

7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-: is a heterocyclic compound that features a fused ring system combining an indole core with a dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with dioxin precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or dioxin rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Indole: A simpler structure without the dioxin moiety, commonly found in natural products and pharmaceuticals.

    Dioxin: A compound with a similar dioxin ring but lacking the indole core, known for its environmental impact and toxicity.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.

Uniqueness: 7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro- is unique due to its fused ring system, combining the properties of both indole and dioxin

Properties

IUPAC Name

3,7-dihydro-2H-[1,4]dioxino[2,3-e]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAUCKUPPITNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547305
Record name 2,3-Dihydro-7H-[1,4]dioxino[2,3-e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111506-26-4
Record name 2,3-Dihydro-7H-[1,4]dioxino[2,3-e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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